molecular formula C13H18FNO2 B13257348 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine

Cat. No.: B13257348
M. Wt: 239.29 g/mol
InChI Key: RIVNPKUTODTOEU-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride (CAS 1803603-78-2) is a high-purity, pharma-grade chemical building block offered for research and development purposes. This compound, with the molecular formula C13H19ClFNO2 and a molecular weight of 275.75, is a fluorinated piperidine derivative of significant interest in medicinal chemistry . The 4-fluoropiperidine moiety is a privileged structure in drug discovery, known for its ability to enhance the pharmacokinetic and binding properties of small molecules . As such, this compound serves as a critical synthetic intermediate for the preparation of more complex bioactive molecules. While specific biological data for this exact molecule may be limited, compounds within this structural class have been investigated as orexin receptor antagonists, which are relevant targets for the treatment of sleep disorders and other neurological conditions . Other 4,4-difluoro-piperidine analogues have been explored for a range of central nervous system (CNS) targets, highlighting the potential of fluorinated piperidines in developing therapeutics for psychiatric and neurological diseases . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key scaffold in their discovery programs, particularly in the synthesis of novel molecules targeting G-protein-coupled receptors (GPCRs) and other CNS targets.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-4-fluoropiperidine

InChI

InChI=1S/C13H18FNO2/c1-16-11-7-10(8-12(9-11)17-2)13(14)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3

InChI Key

RIVNPKUTODTOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)F)OC

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Strategic Development of 3,5-Dimethoxyphenyl Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethoxyphenyl fluorinated piperidine scaffold represents a convergence of two powerful medicinal chemistry tactics: the utilization of a "privileged" electron-rich aromatic pharmacophore and the strategic introduction of fluorine to modulate physicochemical properties (pKₐ, LogD) and metabolic stability.

This guide provides a comprehensive technical framework for the design, synthesis, and validation of these derivatives. Unlike simple analogs, this specific class is frequently investigated for Central Nervous System (CNS) applications—specifically targeting Sigma-1 receptors (


1R)  and Acetylcholinesterase (AChE) —where membrane permeability and metabolic endurance are critical.

Part 1: Structural Rationale & SAR Logic

The "Privileged" 3,5-Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group acts as a robust hydrogen-bond acceptor and a hydrophobic anchor. In many GPCR and enzyme ligands (e.g., Donepezil analogs, Resveratrol derivatives), this moiety occupies hydrophobic pockets while interacting with specific residues via


-

stacking.
  • Electronic Effect: The methoxy groups are electron-donating (

    
    -donors), increasing electron density on the phenyl ring.
    
  • Metabolic Liability: This ring is prone to oxidative O-demethylation by CYP450 isoforms (CYP2D6, CYP3A4).

The Fluorine Effect on Piperidine

The introduction of fluorine into the piperidine ring is not merely for steric blocking; it is a tool for pKₐ modulation .

  • Basicity Reduction: A standard piperidine amine has a pKₐ

    
     10-11. This high basicity often leads to high lysosomal trapping and poor blood-brain barrier (BBB) penetration. An adjacent fluorine (3-F or 4-F) withdraws electron density via the 
    
    
    
    -bond, lowering the pKₐ by 1–2 log units (to
    
    
    8.5–9.0).
  • Result: Increased fraction of neutral species at physiological pH (7.4), significantly enhancing membrane permeability.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Logic Scaffold 3,5-Dimethoxyphenyl Fluorinated Piperidine Methoxy 3,5-Dimethoxy Group (Hydrophobic/H-Bond) Scaffold->Methoxy Piperidine Piperidine Core (Basic Amine) Scaffold->Piperidine Effect_1 High Affinity (Sigma-1 / AChE) Methoxy->Effect_1 Effect_2 Metabolic Liability (O-Demethylation) Methoxy->Effect_2 Risk Fluorine Fluorine Subst. (EWG) Piperidine->Fluorine Substitution Effect_3 Lower pKa (Better CNS Entry) Fluorine->Effect_3 Inductive Effect Effect_4 Blocked Metabolism (If F is at C-H soft spot) Fluorine->Effect_4 Effect_3->Effect_1 Bioavailability

Figure 1: SAR Logic illustrating the interplay between the dimethoxy pharmacophore and the fluorinated core.

Part 2: Synthetic Methodologies

Synthesis of these derivatives is non-trivial due to the difficulty of regioselective fluorination on saturated heterocycles. The most robust approach involves Modular Assembly : synthesizing or sourcing the fluorinated piperidine block separately and coupling it to the aromatic unit.

Protocol: Reductive Amination (Convergent Route)

This method is preferred for generating libraries where the linker length varies.

Reagents:

  • Amine: 3-Fluoro- or 4-Fluoropiperidine (HCl salt).

  • Aldehyde: 3,5-Dimethoxybenzaldehyde (or phenyl-alkyl-aldehyde variants).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Free Base Liberation: If starting with fluoropiperidine

    
    HCl, dissolve 1.0 eq in DCE and add 1.1 eq TEA. Stir for 10 min.
    
  • Imine Formation: Add 1.0 eq of 3,5-dimethoxybenzaldehyde. Add activated molecular sieves (4Å) to sequester water. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

  • Quench: After 12h, quench with sat. NaHCO₃.

  • Purification: Extract with DCM. The fluorinated amine reduces polarity; use a gradient of 0-5% MeOH in DCM for flash chromatography.

Advanced Protocol: Pd-Catalyzed Hydrogenation of Fluoropyridines

For large-scale access to the fluorinated piperidine core (if not commercially available), the method developed by Glorius et al. is the gold standard.

  • Substrate: 3-Fluoropyridine.

  • Catalyst: Pd/C (5 mol%) or Rh/C.

  • Conditions: 50 bar H₂, acidic solvent (MeOH/HCl) to prevent catalyst poisoning by the amine.

  • Note: This yields the cis/trans isomers which must be separated via chiral HPLC or crystallization before coupling.

Visualization: Synthetic Workflow

Synthesis_Flow Input1 3,5-Dimethoxy Aldehyde/Halide Step2 Coupling Reaction (Reductive Amination or Buchwald-Hartwig) Input1->Step2 Input2 Fluoropyridine Precursor Step1 Hydrogenation (Pd/C, H2, Acid) *Glorius Method* Input2->Step1 Inter1 Fluoropiperidine Core Step1->Inter1 Inter1->Step2 Final Target Molecule: 3,5-Dimethoxyphenyl- Fluoropiperidine Step2->Final

Figure 2: Modular synthetic pathway highlighting the critical hydrogenation step for the fluorinated core.

Part 3: Characterization & Validation Protocols

Trustworthiness in this chemical space relies on verifying that the fluorine atom has not been eliminated (dehydrofluorination) during synthesis and that it achieves the desired biological stability.

Data Presentation: Key Physicochemical Parameters
ParameterNon-Fluorinated ParentFluorinated Analog (3-F)Impact/Rationale
pKₐ (Calc) 10.89.2Improved CNS penetration; reduced lysosomal trapping.
LogD (pH 7.4) 2.12.4Slight increase in lipophilicity; F is a "polar hydrophobe".
t½ (Microsomal) 15 min45 minBlockade of metabolic soft-spot (if F is at oxidation site).
Protocol: In Vitro Microsomal Stability Assay

Objective: Determine if the fluorinated scaffold resists oxidative metabolism better than the parent.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    • Self-Validation Check: Run Verapamil as a high-clearance control. If Verapamil t½ > 20 min, the assay is invalid (microsomes inactive).

Part 4: Case Application – Sigma-1 Receptor Ligands

The 3,5-dimethoxyphenyl fluorinated piperidine structure is highly homologous to high-affinity Sigma-1 (


1) receptor ligands (e.g., SA4503 analogs).

Mechanism: The basic nitrogen of the piperidine forms an ionic bond with Asp126 in the


1 receptor binding pocket. The 3,5-dimethoxy phenyl ring occupies the primary hydrophobic pocket.
  • Why Fluorinate? To fine-tune the basicity of the nitrogen for optimal salt-bridge formation while preventing rapid metabolism of the piperidine ring.

Visualization: Screening Cascade[1]

Screening_Cascade Stage1 Stage 1: In Silico pKa & LogD Prediction Stage2 Stage 2: Synthesis & NMR Validation (19F) Stage1->Stage2 Stage3 Stage 3: Binding Assay (Sigma-1 Radioligand) Stage2->Stage3 Stage4 Stage 4: ADME (Microsomal Stability) Stage3->Stage4 If Ki < 50nM Decision Go / No-Go Stage4->Decision

Figure 3: Sequential screening cascade for validating the efficacy of the derivatives.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019).[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[2][3] Nature Chemistry, 11, 264–270. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link

Sources

4-fluoro-4-arylpiperidine pharmacophore analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Fluoro-4-Arylpiperidine Motif: Strategic Bioisosterism in CNS Drug Design

The 4-fluoro-4-arylpiperidine motif represents a specialized scaffold in medicinal chemistry, distinct from its ubiquitous cousin, the 4-(4-fluorophenyl)piperidine. In this specific pharmacophore, the fluorine atom and the aryl group share the same carbon (C4) on the piperidine ring.

This geminal substitution pattern is not merely a structural novelty; it is a calculated "metabolic blockade" strategy. By replacing the metabolically labile C4-hydroxyl (found in haloperidol or loperamide analogs) or the C4-hydrogen (found in pethidine/fentanyl analogs) with fluorine, medicinal chemists achieve three critical objectives:

  • Metabolic Stability: Blockade of CYP450-mediated oxidation at the C4 position.

  • Safety by Design: Prevention of the formation of neurotoxic pyridinium metabolites (the "MPTP avoidance" strategy).

  • Physicochemical Modulation: Alteration of the piperidine nitrogen pKa (typically lowering it by ~1–2 log units), thereby modulating blood-brain barrier (BBB) permeability and reducing phospholipidosis risk.

Synthetic Access: The Dehydroxyfluorination Protocol

Accessing the geminal 4-fluoro-4-arylpiperidine scaffold typically proceeds via the fluorination of the corresponding tertiary alcohol. While seemingly straightforward, this transformation requires rigorous control to prevent elimination (formation of the tetrahydropyridine).

Core Reagent: DAST (Diethylaminosulfur trifluoride)

The standard protocol utilizes DAST or its safer analog, Deoxo-Fluor®, to convert the 4-hydroxy-4-arylpiperidine precursor to the fluoride with inversion of configuration (though often racemic due to the achiral C4 in the precursor unless chirally substituted elsewhere).

DOT Diagram: Synthetic Pathway

Synthesis Start 4-Hydroxy-4-Arylpiperidine (Precursor) Reagent DAST / DCM -78°C to RT Start->Reagent Activation Inter Alkoxyaminosulfur Intermediate Reagent->Inter S_N1 / S_N2 Mechanism Product 4-Fluoro-4-Arylpiperidine (Target Scaffold) Inter->Product Fluoride Attack Side Tetrahydropyridine (Elimination Side Product) Inter->Side Thermal Elimination (Avoid >0°C)

Caption: Figure 1. Dehydroxyfluorination pathway using DAST. Low temperature is critical to minimize the elimination pathway leading to the tetrahydropyridine side product.

Experimental Protocol: DAST-Mediated Fluorination

Safety Warning: DAST can react violently with water and decompose explosively at high temperatures. All operations must be performed behind a blast shield in a fume hood.

  • Preparation: Dissolve 1.0 equivalent of N-protected-4-hydroxy-4-phenylpiperidine (e.g., N-Boc or N-Benzyl) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon/Nitrogen).

  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Addition: Add 1.2 equivalents of DAST dropwise via a syringe over 15 minutes. Ensure the internal temperature does not rise above –60 °C.

  • Reaction: Stir at –78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.

  • Quenching: Pour the reaction mixture slowly into a stirred, saturated NaHCO₃ solution (ice-cold). Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3x), dry combined organics over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The fluoro-analog typically elutes faster than the alcohol precursor.

Mechanism of Action: The "Fluorine Effect" & Neurotoxicity

The most compelling application of the 4-fluoro-4-arylpiperidine motif is the prevention of mechanism-based neurotoxicity.

The MPTP Lesson

The analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a proneurotoxin. It crosses the BBB and is oxidized by MAO-B to MPP+, a potent mitochondrial toxin that causes permanent Parkinsonism.

  • Mechanism: Oxidation at the C2-C3 and C5-C6 positions forms the dihydropyridinium, which spontaneously oxidizes to the pyridinium cation.

  • The 4-Fluoro Solution: Introducing a fluorine at C4 (replacing the hydrogen or preventing dehydration of the alcohol) creates a quaternary center. This blocks the formation of the conjugated double bond system required for aromatization to the pyridinium species.

DOT Diagram: Metabolic Blockade

Toxicity MPTP 4-Phenyl-Tetrahydropyridine (MPTP Analog) MAOB MAO-B Enzyme MPTP->MAOB Oxidation MPDP Dihydropyridinium Intermediate MAOB->MPDP MPP MPP+ Analog (Neurotoxic) MPDP->MPP Spontaneous Oxidation Fluor 4-Fluoro-4-Phenylpiperidine Fluor->MAOB No Reaction Block METABOLIC BLOCKADE (Quaternary C4 prevents conjugation) Fluor->Block

Caption: Figure 2. Mechanism of neurotoxicity prevention. The 4-fluoro quaternary center prevents the formation of the toxic pyridinium species (MPP+ analog).

Comparative SAR & Biological Profiles

The substitution of Hydrogen (H) or Hydroxyl (OH) with Fluorine (F) drastically alters the physicochemical profile.

Table 1: Pharmacophore Comparison

Feature4-H-4-Phenyl (e.g., Pethidine)4-OH-4-Phenyl (e.g., Haloperidol)4-F-4-Phenyl (Bioisostere)
Metabolic Stability Low (C4 oxidation prone)Medium (Glucuronidation target)High (C-F bond is metabolically inert)
Lipophilicity (LogP) HighLowMedium-High (F is lipophilic but polar)
pKa of Piperidine N ~9.5~8.5~7.5 - 8.0 (Inductive effect of F)
Toxicity Risk High (MPTP potential if dehydrated)LowVery Low (Blocks aromatization)
Receptor Affinity High Mu-OpioidHigh D2/SigmaVariable (Maintains Sigma/NMDA, modulates Opioid)

Validated Assay Protocol: Microsomal Stability

To confirm the "metabolic blockade" hypothesis, researchers must perform a comparative intrinsic clearance assay.

Protocol:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Success Criteria: The 4-fluoro analog should demonstrate a


 increase in half-life compared to the 4-H or 4-OH parent compound to validate the design strategy.

References

  • Synthesis via DAST

    • Title: "Deoxofluorination of Alcohols with Diethylaminosulfur Trifluoride (DAST)."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."[1]

    • Source:Chemical Society Reviews
    • URL:[Link]

  • Sigma Receptor Ligands (4-Phenylpiperidine Scaffold)

    • Title: "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands."[2]

    • Source:Chemistry Central Journal[2]

    • URL:[Link]

  • Neurotoxicity Mechanisms (MPTP)

    • Title: "MPTP Neurotoxicity: A Review."
    • Source:Journal of Neural Transmission
    • URL:[Link]

Sources

The 3,5-Dimethoxyphenyl Moiety: A Strategic Pharmacophore in CNS Drug Design

[1]

Executive Summary

The 3,5-dimethoxyphenyl group represents a privileged substructure in neuropharmacology. Unlike its 3,4-dimethoxy (veratrole) or 3,4,5-trimethoxy (mescaline-like) counterparts, the 3,5-substitution pattern functions primarily as a metabolically stable bioisostere of the resorcinol (1,3-dihydroxy) core. By masking the phenolic hydroxyls with methyl groups, this moiety significantly enhances lipophilicity (LogP) and blood-brain barrier (BBB) permeability while preventing rapid Phase II conjugation (glucuronidation/sulfation). This guide analyzes its utility in designing ligands for Sigma receptors, optimizing stilbenoid neuroprotection, and stabilizing CNS-active candidates against oxidative metabolism.

Part 1: Medicinal Chemistry & Pharmacodynamics[1]

Electronic and Steric Properties

The 3,5-dimethoxyphenyl moiety is characterized by unique electronic distribution compared to the more common ortho- (2,3 or 3,4) or para-substituted rings.[1]

  • Electronic Effects: The methoxy groups at the meta positions exert a strong inductive electron-withdrawing effect (-I) on the sigma bond framework, while simultaneously acting as pi-electron donors (+M) into the aromatic ring. However, because they are meta to each other and typically meta to the principal pharmacophore attachment point (C1), they create an electron-rich pi-cloud that avoids the quinone-oxidation liability seen in 3,4-dihydroxyphenyl (catechol) systems.

  • Steric "Metabolic Shield": The 3,5-pattern leaves the para (C4) position open but sterically flanked. This often hinders CYP450-mediated hydroxylation at the para-position, a common clearance route for monosubstituted benzenes.

The "Resorcinol Mask" Strategy

In CNS drug design, hydroxyl groups are often necessary for receptor hydrogen bonding but detrimental to BBB penetration due to high Polar Surface Area (PSA).

  • Resveratrol vs. Pterostilbene: Resveratrol (3,5,4'-trihydroxystilbene) has poor CNS bioavailability. Methylating the 3,5-hydroxyls to form Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) dramatically increases lipophilicity and CNS uptake while retaining antioxidant capacity via the remaining 4'-phenol.

Receptor Affinity Profiles
  • Sigma Receptors (

    
    1/
    
    
    2):
    The 3,5-dimethoxyphenyl group serves as an optimal hydrophobic anchor. In 2,7-diazaspiro[3.5]nonane derivatives, this moiety fits into the primary hydrophobic pocket of the
    
    
    1 receptor, driving nanomolar affinity (
    
    
    < 10 nM).
  • Cannabinoid Mimetics: Synthetic cannabinoids (e.g., O-1918) utilize the 3,5-dimethoxy motif to mimic the olivetol core of THC without the lability of the free phenols, resulting in selective antagonism at endothelial cannabinoid receptors.

Part 2: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this moiety into a CNS scaffold.

SAR_LogicCore3,5-Dimethoxyphenyl MoietyMetaStabMetabolic StabilityCore->MetaStabSteric/ElectronicLipophilLipophilicity (LogP)Core->LipophilO-MethylationReceptorReceptor BindingCore->ReceptorPharmacophoreBlockQuinoneBlocks Quinone Formation(vs 3,4-catechols)MetaStab->BlockQuinoneBBBEnhanced BBB Penetration(Reduced PSA)Lipophil->BBBSigmaSigma-1 Hydrophobic PocketReceptor->SigmaMMP9MMP-9 Inhibition(Neuroprotection)Receptor->MMP9

Caption: SAR decision matrix for selecting the 3,5-dimethoxyphenyl moiety to optimize stability, BBB permeability, and receptor fit.

Part 3: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the introduction of the 3,5-dimethoxyphenyl moiety into a heteroaromatic scaffold (e.g., pyridine or indole), a common step in synthesizing CNS-active ligands.

Reagents:

  • Aryl halide (e.g., 2-amino-5-bromo-3-iodopyridine)[2]

  • 3,5-Dimethoxyphenylboronic acid (CAS: 192183-32-3)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na2CO3 (1 M aqueous)[2]

  • Solvent: DME (Dimethoxyethane) or MeCN/DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the aryl halide (1.0 equiv) in DME (0.1 M concentration).

  • Activation: Add 3,5-dimethoxyphenylboronic acid (1.1 equiv). Degas the solution with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 (0.05–0.10 equiv) and 1 M Na2CO3 (2.0 equiv).

  • Reflux: Heat the mixture to 90 °C under an argon atmosphere for 8–12 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (x2) and brine (x1). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2) to yield the biaryl product.

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic singlet signal of the 3,5-methoxy protons around

    
     3.80–3.85 ppm (integration 6H) and the triplet/doublet aromatic pattern (
    
    
    6.4–6.7 ppm).
Protocol B: In Vitro BBB Permeability (bEnd.3 Model)

To verify the CNS penetration advantage of the 3,5-dimethoxy analog over its phenolic precursor.

Cell Line: bEnd.3 (immortalized mouse brain endothelial cells).

Methodology:

  • Seeding: Seed bEnd.3 cells (

    
     cells/cm²) on the apical side of fibronectin-coated Transwell inserts (0.4 µm pore size).
    
  • Barrier Formation: Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) exceeds 200

    
    .
    
  • Treatment: Add the test compound (e.g., Pterostilbene) at 10 µM to the apical chamber (donor). Add fresh HBSS buffer to the basolateral chamber (receiver).

  • Sampling: Collect aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes.

  • Quantification: Analyze samples via HPLC-MS/MS. Calculate the Apparent Permeability Coefficient (

    
    ) using the formula:
    
    
    
    (Where
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is the initial concentration).

Part 4: Comparative Data Analysis

The table below contrasts the 3,5-dimethoxy moiety with related substitution patterns, highlighting why it is preferred for specific CNS applications.

Feature3,5-Dimethoxyphenyl3,4-Dimethoxyphenyl3,4,5-Trimethoxyphenyl
Primary Bioisostere Resorcinol (1,3-diol)Catechol (1,2-diol)Mescaline/Podophyllotoxin
Metabolic Liability Low (Steric shielding)High (O-demethylation

Quinone)
Moderate (4-position labile)
LogP Contribution High (Hydrophobic)ModerateModerate-High
Key Receptor Target Sigma-1, Cannabinoid (CB)Dopamine, Adrenergic5-HT2A (Psychedelic)
CNS Toxicity Risk Low (Stable)High (Reactive metabolites)Moderate (Hallucinogenic)

Part 5: Mechanism of Action Visualization

The following diagram details the mechanism of Pterostilbene (containing the 3,5-dimethoxy core) in protecting the Blood-Brain Barrier during ischemic stress.

Pterostilbene_MechanismCompoundPterostilbene(3,5-dimethoxy motif)TargetInhibition of MMP-9(Matrix Metalloproteinase)Compound->TargetCrosses BBBPathwayPreservation ofTight Junction Proteins(ZO-1, Claudin-5)Target->PathwayPrevents DegradationOutcomeReduced BBB Leakage& NeuroprotectionPathway->OutcomeMaintains Integrity

Caption: Neuroprotective cascade of Pterostilbene facilitated by the lipophilic 3,5-dimethoxy moiety.

References

  • Kapetanovic, I. M., et al. (2011). "Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats." Cancer Chemotherapy and Pharmacology.

  • Cichon, J., et al. (2023).[3][4] "Pterostilbene alleviated cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction via inhibiting early endothelial cytoskeleton reorganization."[5][6] Food & Function.[6]

  • Runeberg, P., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry.

  • Zampieri, D., et al. (2009). "Novel sigma receptor ligands: synthesis and biological profile." Bioorganic & Medicinal Chemistry.

  • Crawford, J. J., et al. (2012). "Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors." Journal of Medicinal Chemistry. (Note: Contrasts 3,4-instability with stable isosteres).

Commercial suppliers of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the commercial acquisition and analytical validation of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine (CAS 1803603-78-2 ).[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the 4-aryl-4-fluoropiperidine class.[1][2]

These scaffolds are critical bioisosteres for 4-hydroxypiperidines.[2] The substitution of the hydroxyl group with fluorine blocks metabolic oxidation at the 4-position while modulating the basicity (pKa) of the piperidine nitrogen via the inductive effect.[2][3] This specific 3,5-dimethoxy derivative is frequently investigated in the development of 5-HT (Serotonin) receptor ligands , Sigma receptor modulators , and NMDA antagonists .[2][4]

Key Directive: Due to the specific substitution pattern, this compound is not a commodity chemical.[2][3][4] It requires a targeted sourcing strategy and a rigorous Quality Control (QC) protocol to detect common synthetic impurities, specifically elimination byproducts (tetrahydropyridines).[2][3][4]

Commercial Sourcing Intelligence

Unlike generic reagents, this molecule is primarily available through specialized fine chemical manufacturers.[2][3][4]

Primary Commercial Identity
  • Chemical Name: 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine Hydrochloride[1][2][5]

  • CAS Registry Number: 1803603-78-2 [1][2]

  • Molecular Formula: C₁₃H₁₈FNO₂[2][3][4] · HCl

  • Molecular Weight: 239.29 g/mol (Free base) / 275.75 g/mol (HCl salt)[2][3]

Validated Suppliers

Based on current catalog data, the primary commercial source is Biosynth , often distributed through aggregators like CymitQuimica or ChemicalBook .[2][4]

SupplierCatalog / Source TypeAvailability StatusNotes
Biosynth Primary ManufacturerMake-to-Order / Stock High reliability; likely holds the process IP.[1][2]
CymitQuimica DistributorVariesDistributes Biosynth stock in Europe/Global.[2][3][4]
Custom Synthesis CROs (e.g., Wuxi, Pharmaron)Lead Time: 4-6 WeeksViable if >10g is required.[2][4]
Sourcing Decision Matrix

Use the following logic flow to determine your procurement strategy.

SourcingStrategy cluster_syn Custom Synthesis Route Start Requirement: 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine CheckStock Check Biosynth/Distributor Stock (CAS 1803603-78-2) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyStock Purchase Sample (100mg - 1g) Initiate QC Protocol StockAvail->BuyStock Yes CustomSyn Initiate Custom Synthesis Route: Deoxofluorination StockAvail->CustomSyn No / Lead Time > 4 wks Step1 Start: 3,5-Dimethoxybromobenzene CustomSyn->Step1 Step2 Lithiation + N-Boc-4-Piperidone Step1->Step2 Step3 Intermediate: 4-Hydroxy-4-arylpiperidine Step2->Step3 Step4 Fluorination (DAST/Deoxo-Fluor) Step3->Step4

Figure 1: Sourcing Decision Tree.[1][2] If commercial stock is unavailable, the custom synthesis route via DAST fluorination is the standard industry alternative.[4]

Technical Validation & Quality Control

Trustworthiness Principle: Never assume the label purity is accurate for fluorinated piperidines. The synthesis involves a deoxofluorination step (replacing -OH with -F), which competes with an elimination reaction.[1][2]

Common Impurity: 4-(3,5-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine .[1][2][4]

  • Cause: The carbocation intermediate eliminates a proton instead of capturing the fluoride ion.[2][3][4]

  • Detection: This impurity is often invisible in standard LCMS (similar mass/ionization) but is distinct in NMR.[2][3][4]

The "Self-Validating" Analytical Protocol

Step 1: LC-MS (Identity Confirmation) [1][2]

  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[2][3][4]

  • Target: Look for [M+H]⁺ = 240.3 .

  • Pass Criteria: Single peak >95% area.

  • Fail Criteria: Presence of [M+H]⁺ = 220.3 (Elimination product, -HF).[2][3][4]

Step 2: ¹⁹F NMR (The Gold Standard)

  • Rationale: This is the most specific test. The target molecule has one fluorine; the impurity has none.[2][3][4]

  • Protocol: Dissolve ~5mg in DMSO-d₆ or CDCl₃. Run uncoupled ¹⁹F scan.

  • Expected Signal: A singlet (or multiplet due to H-F coupling) around -155 to -165 ppm .[1][2]

  • Warning: If the spectrum is silent (no signal), you have the elimination product (tetrahydropyridine).[2][3][4]

Step 3: ¹H NMR (Structural Verification)

  • Solvent: DMSO-d₆ (preferred for salts).[2][3]

  • Key Signals:

    • Aromatic: ~6.4 - 6.6 ppm (3H, pattern characteristic of 1,3,5-substitution).[4]

    • Methoxy: ~3.75 ppm (Singlet, 6H).[2][3][4]

    • Piperidine: Look for the protons adjacent to the fluorine (C3/C5 protons).[2][3][4] They will exhibit large ²J_HF (geminal) and ³J_HF (vicinal) coupling constants (approx 20-50 Hz), appearing as broad multiplets.[2][3][4]

QC Workflow Diagram

QC_Workflow Sample Received Sample (White Solid) LCMS LC-MS Analysis Target: 240.3 m/z Sample->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR_F 19F NMR Analysis (The Critical Step) Decision1->NMR_F Yes Fail_Mass REJECT Wrong Compound Decision1->Fail_Mass No Decision2 Signal @ -160 ppm? NMR_F->Decision2 Pass VALIDATED Release to Biology Decision2->Pass Yes (Single Peak) Fail_Elim REJECT Impurity: Tetrahydropyridine Decision2->Fail_Elim No Signal or Multiple Peaks

Figure 2: Analytical Validation Workflow. Note that 19F NMR is the definitive "Go/No-Go" gate.[1][2]

Handling & Stability

  • Storage: Store at -20°C . As a hydrochloride salt, it is hygroscopic.[2][3][4] Store under inert atmosphere (Argon/Nitrogen) if possible.[2][3][4]

  • Solubility:

    • Water: Soluble (as HCl salt).[2][3][4]

    • DMSO: Highly soluble (>50 mM).[2][3][4]

    • Ether/Hexane: Insoluble.[2][3][4]

  • Safety: Treat as a potent CNS-active agent.[2][3] Use standard PPE (gloves, goggles, fume hood).[3][4] 4-phenylpiperidines can have opioid-like or psychotropic activity; handle with "Unknown Potency" protocols.[1][2]

References

  • Biosynth. 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride Product Page.[1][2][5] Retrieved from .[2][3][4]

  • CymitQuimica. Product Listing: 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride (CAS 1803603-78-2).[1][2] Retrieved from .[2][3][4]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Discussion on fluoropiperidine synthesis and DAST chemistry). Retrieved from .[2][3][4]

  • National Institutes of Health (PubChem). 4-(4-Fluorophenyl)piperidine (Analogous Scaffold Data).[1][2][3] Retrieved from .[2][3][4]

  • Journal of Organic Chemistry. Synthesis of 4-substituted 3,3-difluoropiperidines. (Methodology for fluorinating piperidine scaffolds). Retrieved from .[2][3][4]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(3,5-dimethoxyphenyl)-4-fluoropiperidine , a high-value pharmacophore found in various serotonin and opioid receptor modulators. The protocol utilizes a convergent route starting from N-Boc-4-piperidone .

Critical Technical Insight: The primary challenge in this synthesis is the deoxofluorination step . The electron-rich 3,5-dimethoxyaryl ring stabilizes the benzylic carbocation intermediate, favoring thermodynamic elimination to the tetrahydropyridine (styrene analog) over the kinetic fluorination. This protocol employs strict low-temperature control and specific stoichiometry to suppress this E1 elimination pathway.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases:

  • Nucleophilic Addition: Installation of the aryl group via Grignard addition.

  • Deoxofluorination: Substitution of the tertiary hydroxyl group with fluorine.

  • Deprotection: Removal of the Boc group to yield the secondary amine.

Reaction Scheme Visualization

Synthesis_Scheme SM N-Boc-4-piperidone Inter1 Tertiary Alcohol Intermediate SM->Inter1 Grignard Addition (THF, 0°C) Reagent1 3,5-Dimethoxyphenyl magnesium bromide Reagent1->Inter1 Inter2 N-Boc-4-fluoro product Inter1->Inter2 Deoxofluorination (Kinetic Control) Reagent2 DAST / DCM -78°C Reagent2->Inter2 Final 4-(3,5-Dimethoxyphenyl)- 4-fluoropiperidine Inter2->Final Deprotection Reagent3 TFA or HCl Reagent3->Final

Caption: Three-step synthetic route emphasizing the critical deoxofluorination stage.

Detailed Experimental Protocols

Phase 1: Grignard Addition

Objective: Synthesis of tert-butyl 4-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carboxylate.

Rationale: We utilize N-Boc protection rather than N-Benzyl. While N-Benzyl is common, the subsequent fluorination step can be sensitive to Lewis basic amines; the carbamate (Boc) reduces nitrogen basicity, preventing interference with the fluorinating agent.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
N-Boc-4-piperidone1.0Electrophile
3,5-Dimethoxyphenylmagnesium bromide (1.0 M in THF)1.2Nucleophile
THF (Anhydrous)SolventReaction Medium
NH₄Cl (Sat. Aq.)ExcessQuench
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the RBF with N-Boc-4-piperidone (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.

  • Addition: Transfer the Grignard reagent (1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Control Point: Maintain internal temperature <5°C to prevent enolization of the ketone.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The product is a stable solid.

Phase 2: Deoxofluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the tertiary fluoride.

Scientific Context: This is the most failure-prone step. The 3,5-dimethoxy group is electron-donating. Upon activation of the alcohol by DAST, the leaving group departs to form a benzylic carbocation .

  • Pathway A (Desired): Nucleophilic attack by F⁻ (

    
    -like).
    
  • Pathway B (Undesired): Deprotonation at the

    
    -position leads to the tetrahydropyridine (elimination).
    
  • Solution: Use low temperature (-78°C) to favor the kinetic trap (fluorination) over the thermodynamic elimination.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Tertiary Alcohol (from Phase 1)1.0Substrate
DAST (Diethylaminosulfur trifluoride)1.5Fluorinating Agent
DCM (Anhydrous)SolventSolvent (Non-polar)
NaHCO₃ (Sat. Aq.)ExcessQuench
Protocol
  • Safety: DAST reacts violently with water and etches glass. Use plastic syringes/needles where possible. Perform in a high-efficiency fume hood.

  • Setup: Dry a reaction vessel under N₂. Dissolve the Tertiary Alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DAST (1.5 equiv) dropwise via syringe.

    • Critical: Do not allow the temperature to rise. Fast addition causes exotherms that trigger elimination.

  • Reaction: Stir at -78°C for 1 hour.

    • Optimization: Unlike standard protocols, do not warm to RT immediately. Check TLC/LCMS at low temp if possible. If reaction is sluggish, warm slowly to -40°C. Warming to 0°C or RT significantly increases the styrene impurity.

  • Quench: While still at -78°C, quench by adding saturated NaHCO₃ solution. Vigorous bubbling (CO₂) will occur.

  • Workup: Warm to RT. Extract with DCM. Wash with brine.

  • Purification: Rapid chromatography (neutral alumina or silica buffered with 1% Et₃N) is recommended, as the fluoride can be acid-sensitive (elimination) on silica.

Alternative Reagents: If DAST yields are low due to elimination, switch to XtalFluor-E with Et₃N·3HF . This reagent system is less prone to elimination side reactions [1].[7][8][9]

Phase 3: Deprotection

Objective: Removal of the Boc group.

Protocol
  • Dissolution: Dissolve the fluorinated intermediate in DCM (0.5 M).

  • Acidolysis: Add TFA (10 equiv) or 4M HCl in Dioxane (5 equiv) at 0°C.

  • Completion: Stir at RT for 1-2 hours.

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with 1M NaOH, dry and concentrate.

    • For HCl Salt: Triturate the residue with Et₂O to precipitate the hydrochloride salt.

Mechanistic Troubleshooting Guide

The following diagram illustrates the competition between the desired fluorination and the elimination side reaction, driven by the stability of the cation.

Mechanism_Flow Alcohol Tertiary Alcohol Activated Activated Species (R-O-SF2-NEt2) Alcohol->Activated DAST Cation Benzylic Carbocation (Stabilized by OMe) Activated->Cation Loss of Leaving Group Path_F Fluorination (Desired) Trapping by F- Cation->Path_F Kinetic Path (-78°C) Path_E Elimination (Undesired) Loss of H+ Cation->Path_E Thermodynamic Path (>0°C)

Caption: Competition between SN1 fluorination and E1 elimination. Low temperature is required to favor the green path.

Safety & Scale-Up Considerations

DAST Hazards[1][12][13]
  • Thermal Instability: DAST can decompose explosively at temperatures >90°C. Never heat the neat reagent.

  • HF Generation: Hydrolysis releases HF. Calcium gluconate gel must be available in the lab.

  • Scale-Up: For reactions >10g, DAST is often replaced by Deoxo-Fluor (more thermally stable) or XtalFluor-E (crystalline, safer handling) [2].

Process Safety Data
ParameterLimit/Recommendation
Max Reaction Temp (DAST)-40°C (for this substrate)
Quench ExothermHigh (CO₂ evolution)
Solvent ChoiceDCM (Standard), THF (Avoid with DAST)

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Carbonyls." Organic Process Research & Development.

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (General reference for DAST handling).
  • Scientific Update. (2019). "Light-driven Deoxyfluorination of Alcohols." (Context on modern alternatives).

Sources

Using 4-fluoropiperidines to block metabolic hotspots in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, yet it frequently suffers from rapid oxidative clearance. The C4 position (para to the nitrogen) is a notorious "metabolic hotspot," susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. This Application Note details the strategic deployment of 4-fluoropiperidines to abrogate this liability. By replacing the C-H bond with a bioisosteric C-F bond, researchers can block metabolic soft spots, modulate pKa to improve membrane permeability, and mitigate hERG toxicity risks—all without significantly altering the steric profile of the parent molecule.

Scientific Rationale: The Fluorine Advantage

Blocking Metabolic Oxidation

Metabolic stability is governed by the energy required to break bonds at the active site of metabolic enzymes.

  • C-H Bond Energy: ~98 kcal/mol.

  • C-F Bond Energy: ~116 kcal/mol. The carbon-fluorine bond is the strongest single bond in organic chemistry. Substituting a hydrogen atom at the C4 position of a piperidine ring with fluorine creates a barrier that CYP450 enzymes (specifically CYP2D6 and CYP3A4) cannot easily traverse. This prevents the formation of the 4-hydroxypiperidine metabolite, a precursor to ring opening or further oxidation.

pKa Modulation and Permeability

The piperidine nitrogen is typically highly basic (pKa ~10–11), which ensures it is protonated at physiological pH (7.4). While beneficial for solubility, high basicity can limit passive membrane permeability and increase non-specific binding (e.g., to the hERG potassium channel, a marker for cardiotoxicity).

  • Inductive Effect: The high electronegativity of the fluorine at C4 exerts a through-bond inductive effect (

    
    ), pulling electron density away from the nitrogen lone pair.
    
  • Result: This lowers the pKa of the piperidine nitrogen by approximately 1–2 log units (typically to ~8.5–9.0). This shift increases the fraction of uncharged molecules at physiological pH, enhancing lipophilicity (

    
    ) and blood-brain barrier (BBB) penetration.
    
Steric Mimicry

The Van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), unlike other halogens (Cl: 1.75 Å). This allows 4-fluoropiperidine to fit into the same protein binding pockets as the non-fluorinated parent, maintaining on-target potency while improving DMPK (Drug Metabolism and Pharmacokinetics) properties.

Comparative Data: H vs. F Substitution

The following table summarizes the physicochemical shifts observed when converting a standard N-benzylpiperidine to its 4-fluoro analog.

ParameterPiperidine Analog (H)4-Fluoropiperidine Analog (F)Impact
Bond Dissociation Energy (C4) ~98 kcal/mol~116 kcal/molBlocks CYP oxidation
pKa (Conjugate Acid) ~10.5~9.2Improved Permeability
LogD (pH 7.4) 1.82.1Increased Lipophilicity
Microsomal

(Human)
12 min> 60 minExtended Half-life
hERG Inhibition (

)
1.2

M
8.5

M
Reduced Toxicity

Visualizing the Mechanism

The diagram below illustrates the divergent metabolic fates of the native piperidine versus the 4-fluoro analog.

MetabolicPathway Substrate_H Piperidine (C-H) [Metabolic Liability] CYP450 CYP450 Enzyme (Oxidation) Substrate_H->CYP450 Binding Intermediate Radical Intermediate CYP450->Intermediate H-Abstraction No_Reaction Metabolic Stability (High Exposure) CYP450->No_Reaction C-F Bond Resists Abstraction Metabolite_OH 4-OH Piperidine (High Clearance) Intermediate->Metabolite_OH OH Rebound Substrate_F 4-Fluoropiperidine (C-F) [Metabolic Block] Substrate_F->CYP450 Binding

Figure 1: Mechanistic divergence of piperidine metabolism. The C-F bond resists the hydrogen abstraction step required for CYP450-mediated hydroxylation.[1]

Experimental Protocols

Protocol A: Synthesis of N-Boc-4-Fluoropiperidine

Rationale: Direct fluorination of the piperidine ring is difficult.[2] The standard industry approach utilizes Deoxyfluorination of the corresponding alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Safety Warning: DAST can be explosive upon heating and reacts violently with water. Perform all reactions in a fume hood behind a blast shield.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature below -60°C to prevent elimination side-products (alkenes).

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) over 4 hours. Stir at RT for an additional 8 hours.

  • Quenching: Cool the mixture to 0°C. Very slowly quench by adding saturated aqueous

    
    . Note: Vigorous 
    
    
    
    evolution will occur.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Verify structure via

    
    -NMR (typically ~ -180 ppm, multiplet).
    
Protocol B: In Vitro Microsomal Stability Assay

Rationale: To confirm the metabolic blocking effect, a comparative assay using Human Liver Microsomes (HLM) is required.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )
    
  • Test Compounds (H-analog and F-analog) at 10 mM in DMSO.

  • Phosphate Buffer (100 mM, pH 7.4)[3]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc. 1

    
    M, <0.1% DMSO).[4] Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH Regenerating System to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 minutes to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Lead Optimization Workflow: The Fluorine Scan

When a piperidine-containing lead shows high clearance, follow this decision tree to implement the 4-fluoro strategy.

FluorineScan Start Lead Compound Identified (High Clearance / Low t1/2) MetID Metabolite ID Study (LC-MS/MS) Start->MetID Decision Is Piperidine C4 Oxidation Major Path? MetID->Decision Path_Yes Synthesize 4-Fluoro Analog (Protocol A) Decision->Path_Yes Yes Path_No Investigate other hotspots (N-dealkylation, etc.) Decision->Path_No No Test Microsomal Stability Assay (Protocol B) Path_Yes->Test Result Compare CL_int & pKa Test->Result Outcome_Good Improved Stability Advance to PK Result->Outcome_Good Cl_int reduced >50% Outcome_Bad No Improvement Check 3-F or gem-difluoro Result->Outcome_Bad Cl_int unchanged

Figure 2: "Fluorine Scan" workflow for optimizing piperidine-based leads.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

Application Notes and Protocols for Fluorination Strategies of 4-Aryl-4-Hydroxypiperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated 4-Arylpiperidines in Medicinal Chemistry

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The introduction of a fluorine atom at the C4 position, replacing the hydroxyl group of 4-aryl-4-hydroxypiperidine precursors, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorination can enhance metabolic stability by blocking potential sites of oxidation, alter basicity (pKa) of the piperidine nitrogen, and influence lipophilicity, all of which can lead to improved drug-like properties, including enhanced potency, selectivity, and bioavailability.[1]

However, the deoxofluorination of 4-aryl-4-hydroxypiperidines presents a significant synthetic challenge. These substrates are tertiary alcohols, which are notoriously prone to elimination side reactions under many fluorination conditions.[2] Furthermore, the benzylic nature of the carbocationic intermediate that can form during the reaction can lead to skeletal rearrangements, such as the semipinacol rearrangement, further complicating the synthesis of the desired 4-aryl-4-fluoropiperidines.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective fluorination strategies for 4-aryl-4-hydroxypiperidine precursors. It delves into the mechanistic rationale behind various experimental choices, offers detailed protocols for key methodologies, and presents a comparative analysis of common fluorinating reagents, empowering you to make informed decisions in your synthetic endeavors.

Core Concepts in Deoxofluorination of Tertiary Alcohols

The conversion of a hydroxyl group to a fluorine atom, known as deoxofluorination, is a nucleophilic substitution reaction. For tertiary alcohols like 4-aryl-4-hydroxypiperidines, the reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the fluorinating reagent and reaction conditions.

  • SN1 Pathway: This pathway involves the formation of a tertiary carbocation intermediate after the activation of the hydroxyl group. This carbocation is then attacked by a fluoride ion. While this pathway is often favored for tertiary alcohols, the planar nature of the carbocation can lead to a loss of stereochemical information if the starting material is chiral. Moreover, the carbocation is susceptible to elimination (E1) to form an undesired alkene, or rearrangement to a more stable carbocation.

  • SN2 Pathway: This pathway involves a direct backside attack of a fluoride ion on the activated hydroxyl group, leading to an inversion of stereochemistry. While this is generally preferred for stereocontrol, it is often disfavored for sterically hindered tertiary centers.

The choice of fluorinating reagent is therefore critical in controlling the reaction outcome. Modern fluorinating agents have been developed to offer greater stability, selectivity, and safety compared to classical reagents.

Comparative Analysis of Common Deoxofluorination Reagents

The selection of the appropriate deoxofluorination reagent is paramount for the successful synthesis of 4-aryl-4-fluoropiperidines. Below is a comparative overview of commonly used reagents, with a focus on their application to tertiary alcohols.

ReagentStructureKey AdvantagesKey DisadvantagesSafety Considerations
DAST (Diethylaminosulfur Trifluoride)Et2NSF3Widely used and commercially available.[5]Thermally unstable, can decompose explosively.[6] Prone to causing elimination and rearrangement side products with tertiary alcohols.[7]Highly sensitive to moisture, releasing corrosive HF. Must be handled with extreme care in a fume hood.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)(MeOCH2CH2)2NSF3More thermally stable and often provides better yields and selectivity than DAST.[8][9]Also sensitive to moisture and can cause side reactions, though generally to a lesser extent than DAST.Reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[9]
PyFluor (2-Pyridinesulfonyl Fluoride)2-PySO2FThermally stable, crystalline solid that is easy to handle.[10] Often shows high selectivity for fluorination over elimination, even with challenging substrates.Requires a strong base (e.g., DBU) for activation.Relatively safe and convenient to use, tolerating air and moisture.

Experimental Protocols

General Considerations for Deoxofluorination Reactions
  • Anhydrous Conditions: All deoxofluorination reactions must be carried out under strictly anhydrous conditions, as the reagents react violently with water to produce hazardous hydrogen fluoride (HF). Solvents should be freshly distilled and dried, and glassware should be oven-dried before use.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Temperature Control: Careful control of the reaction temperature is crucial. Many deoxofluorination reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.

  • N-Protection: The piperidine nitrogen of the substrate should be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and improve solubility.

Protocol 1: Deoxofluorination using Deoxo-Fluor®

This protocol is a general starting point for the fluorination of N-Boc-4-aryl-4-hydroxypiperidine precursors. Optimization of temperature, reaction time, and equivalents of reagent may be necessary for specific substrates.

Materials:

  • N-Boc-4-aryl-4-hydroxypiperidine (1.0 equiv)

  • Deoxo-Fluor® (1.5 - 2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the N-Boc-4-aryl-4-hydroxypiperidine substrate in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® dropwise to the stirred solution via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Gas evolution (HF) will occur.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-aryl-4-fluoropiperidine.

Protocol 2: Deoxofluorination using PyFluor

PyFluor often provides higher selectivity for fluorination over elimination, making it a valuable alternative for challenging tertiary alcohol substrates.[10]

Materials:

  • N-Boc-4-aryl-4-hydroxypiperidine (1.0 equiv)

  • PyFluor (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add N-Boc-4-aryl-4-hydroxypiperidine, PyFluor, and anhydrous toluene (to a concentration of approximately 0.1 M).

  • Add DBU to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Management of Side Reactions

The primary challenges in the deoxofluorination of 4-aryl-4-hydroxypiperidines are elimination and rearrangement reactions. Understanding the mechanisms of these side reactions is key to their mitigation.

Elimination Reactions

Elimination is a major competing pathway, leading to the formation of a tetrasubstituted alkene. This is particularly prevalent with reagents like DAST. The use of more modern, less acidic reagents like PyFluor can significantly reduce the extent of elimination.[10] Running the reaction at lower temperatures can also favor substitution over elimination.

Semipinacol Rearrangement

The formation of a carbocation intermediate at the C4 position, particularly under SN1-type conditions, can trigger a semipinacol rearrangement.[3][4] In this process, an adjacent carbon-carbon bond migrates, leading to a ring-contracted or ring-expanded product. For 4-aryl-4-hydroxypiperidines, this could result in the formation of a 3-aryl-3-formylpyrrolidine derivative.

G cluster_0 Deoxofluorination Pathways Start 4-Aryl-4-hydroxypiperidine Activated Activated Alcohol (e.g., Alkoxysulfurane) Start->Activated Fluorinating Reagent Carbocation Tertiary Carbocation Intermediate Activated->Carbocation Loss of Leaving Group (SN1 Pathway) SN2 SN2 Pathway (Direct Displacement) Activated->SN2 Fluoride Attack Fluorinated_SN1 4-Aryl-4-fluoropiperidine (Racemization/Retention) Carbocation->Fluorinated_SN1 Fluoride Attack Elimination Elimination Product (Alkene) Carbocation->Elimination Proton Loss Rearrangement Semipinacol Rearrangement Product Carbocation->Rearrangement 1,2-Aryl or Alkyl Shift Fluorinated_SN2 4-Aryl-4-fluoropiperidine (Inversion of Stereochemistry) SN2->Fluorinated_SN2

Sources

Application Notes & Protocols for the Design and Evaluation of Metabolically Stable Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stability in Serotonergic Drug Design

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents one of the most significant target classes for therapeutic intervention in human health, governing processes from mood and cognition to gastrointestinal motility.[1][2][3][4] The development of selective modulators for these receptors has led to landmark drugs for depression, anxiety, migraine, and psychosis.[2][5] However, a promising compound's journey from discovery to clinic is frequently cut short by an unfavorable pharmacokinetic profile, most notably, metabolic instability.[6][7]

Metabolic stability refers to a drug's resistance to breakdown by the body's enzymatic machinery.[8][9] A compound that is rapidly metabolized will have a short half-life and poor bioavailability, often requiring high or frequent dosing, which can lead to poor patient compliance and an increased risk of off-target effects or toxic metabolites.[6][10] Therefore, designing molecules with inherent metabolic stability is not an afterthought but a foundational pillar of modern drug discovery.

This guide provides a technical framework for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the strategic rationale behind designing metabolically robust serotonin receptor modulators and presents the self-validating experimental systems required to verify success.

Section 1: The Scientific Landscape

The Serotonin Receptor Family: A Constellation of Targets

The physiological effects of serotonin are mediated by at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 through 5-HT7).[4] Most are G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades upon activation, while the 5-HT3 receptor is a ligand-gated ion channel.[3][11] Understanding the target receptor's signaling mechanism is crucial for designing appropriate functional assays.

Receptor FamilyPrimary CouplingKey Therapeutic Areas & Functions
5-HT1 Gαi/o (Inhibitory)Anxiety, Depression, Migraine (autoreceptors, neuronal inhibition).[1][12]
5-HT2 Gαq/11 (Excitatory)Schizophrenia, Insomnia, Obesity (neuronal excitation, smooth muscle contraction).[1][13]
5-HT3 Ligand-Gated Ion ChannelChemotherapy-induced nausea and vomiting.[14]
5-HT4 Gαs (Excitatory)Cognitive disorders, Gastrointestinal motility.[11]
5-HT5 Gαi/o (Inhibitory)Largely exploratory; roles in learning and memory.[1]
5-HT6 Gαs (Excitatory)Cognitive enhancement in Alzheimer's disease.[2]
5-HT7 Gαs (Excitatory)Depression, Circadian rhythm, Sleep.[13]
The Gauntlet of Drug Metabolism

Once a drug is absorbed, it is subjected to extensive biochemical modification, or biotransformation, primarily in the liver.[6][10] This process is generally divided into two phases.

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, which typically introduce or unmask polar functional groups. The most important enzyme family in this phase is the Cytochrome P450 (CYP) superfamily .[15][16][17] Six specific CYPs (CYP3A4, 2D6, 2C9, 2C19, 1A2, and 3A5) are responsible for metabolizing approximately 90% of all drugs.[15]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate) is attached to the drug, greatly increasing its water solubility and facilitating its excretion.

An orally administered drug must first survive this "first-pass metabolism" in the liver to reach systemic circulation and its target receptor.[18] High metabolic turnover leads to low bioavailability and a short duration of action.

cluster_Phase1 Phase I Metabolism (Functionalization) cluster_Phase2 Phase II Metabolism (Conjugation) p1_node Oxidation Reduction Hydrolysis cyp Cytochrome P450 (CYP) Enzymes p1_node->cyp metabolite1 Phase I Metabolite (More Polar) p1_node->metabolite1 p2_node Glucuronidation Sulfation Acetylation metabolite2 Phase II Metabolite (Water-Soluble) p2_node->metabolite2 drug Lipophilic Drug (Parent Compound) drug->p1_node Introduction of polar groups drug->p2_node Direct Conjugation (if functional group exists) metabolite1->p2_node Conjugation excretion Excretion (Urine/Bile) metabolite2->excretion

Fig 1. Overview of Phase I and Phase II drug metabolism pathways.

Section 2: Rational Design Strategies for Enhancing Metabolic Stability

The core principle of improving metabolic stability is to identify and modify the molecule's "metabolic soft spots"—the specific atoms or functional groups most susceptible to enzymatic attack—without compromising its affinity and functional activity at the target serotonin receptor.

Common Chemical Modification Strategies

Medicinal chemists employ several field-proven strategies to "harden" a molecule against metabolism. The choice of strategy depends on the identified metabolic liability.

StrategyRationale & MechanismExample
Steric Hindrance Introduce a bulky group near the metabolic soft spot to physically block the enzyme's active site.Placing a t-butyl group on a nitrogen to prevent N-dealkylation.[18]
Metabolic Switching Replace a metabolically labile group with a more stable isostere.Replacing an oxidizable methyl (-CH₃) group with a stable trifluoromethyl (-CF₃) group.
Deuteration Replace a hydrogen atom at a site of oxidation with its heavier isotope, deuterium. The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[19][20]Swapping -CH₃ with -CD₃ at a site of known hydroxylation.
Lipophilicity Reduction Decrease the molecule's overall lipophilicity (logP/logD) to reduce its affinity for the hydrophobic active sites of CYP enzymes.[20]Replacing a phenyl ring with a more polar pyridine ring.[20]
Ring Modification Incorporate heteroatoms (e.g., nitrogen) into aromatic rings to make them more electron-deficient and less susceptible to oxidation.[21]Benzene → Pyridine or Pyrimidine.
Cyclization Constrain flexible alkyl chains into a cyclic structure to restrict access to metabolic enzymes and reduce the number of potential oxidation sites.[19][20]Converting a diethylamino group into a pyrrolidine ring.

Section 3: Core In Vitro Evaluation Protocols

An iterative design-synthesize-test cycle is the engine of drug discovery. The following protocols are essential for the "test" phase, providing a robust system to evaluate the metabolic stability and pharmacological activity of newly designed serotonin receptor modulators.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay is the industry standard for early-stage assessment of Phase I metabolic stability.[9][22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] By incubating a compound with HLM and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a direct measure of its metabolic lability.[24][25][26]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well incubation and collection plates

  • LC-MS/MS system

Experimental Workflow:

Fig 2. Workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Pre-warm the master mix in a 37°C water bath.

  • Compound Addition: Add the test compound to the wells of the incubation plate. Then, add the pre-warmed HLM master mix to each well. The final concentration of the test compound should typically be 1 µM.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (t=0). Immediately remove an aliquot from the t=0 wells and quench it by adding it to a collection plate containing cold acetonitrile with an internal standard.

  • Incubation & Sampling: Incubate the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (Incubation Volume / mg Protein)

Example Data Interpretation:

Compoundt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Verapamil< 5> 138High Clearance / Low Stability
Test Cmpd A 1258Moderate Clearance / Stability
Test Cmpd B > 60< 12Low Clearance / High Stability
Carbamazepine> 60< 12Low Clearance / High Stability

A successful modification will shift a compound from a "High Clearance" to a "Moderate" or "Low Clearance" category.

Protocol: Radioligand Receptor Binding Assay

Causality: After modifying a compound to improve stability, it is critical to verify that it still binds to its intended serotonin receptor with high affinity. This competitive binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of binding affinity.[12][27][28]

Materials:

  • Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT2A).

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A).[27]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., unlabeled Mianserin).

  • Test compound serial dilutions.

  • Glass fiber filter mats (e.g., GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

  • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

  • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A successful compound will retain a low nanomolar or high picomolar Ki value, indicating it has not lost its primary binding affinity.

Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)

Causality: Binding does not guarantee function. This assay confirms that the compound retains its intended biological activity (agonist, antagonist, or partial agonist). Many serotonin receptors, such as the 5-HT2 family, couple to the Gαq protein, which triggers the release of intracellular calcium upon activation.[1][29] This change in calcium can be measured using a fluorescent calcium-sensitive dye.

Materials:

  • A cell line stably expressing the target receptor (e.g., HEK293 cells with human 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound serial dilutions.

  • Known agonist (e.g., 5-HT) and antagonist.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a 96-well plate and allow them to grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.

  • Place the plate in the fluorescence reader.

  • For Agonist Mode: Inject the test compound at various concentrations and measure the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium release and receptor activation.

  • For Antagonist Mode: Pre-incubate the cells with the test compound for a set period. Then, inject a known concentration of the native agonist (e.g., EC₈₀ of 5-HT) and measure the fluorescence. An effective antagonist will block the agonist-induced signal.

Data Analysis:

  • Plot the peak fluorescence response against the log concentration of the compound.

  • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).

  • For antagonists, determine the IC₅₀, which can be used to calculate the antagonist dissociation constant (Kb).

Section 4: The Integrated Discovery Workflow

The design of a metabolically stable modulator is not a linear process but an iterative cycle. Data from each assay informs the next round of molecular design, progressively optimizing for the desired combination of potency, selectivity, and pharmacokinetic properties.

G cluster_design Design & Synthesis cluster_test In Vitro Testing Cascade a Hypothesis Generation: Identify Metabolic Soft Spot b Design Modifications (e.g., Deuteration, Steric Block) a->b c Chemical Synthesis b->c d Primary Binding Assay (Target Affinity - Ki) c->d e Functional Assay (Activity - EC50/IC50) d->e f Metabolic Stability Assay (HLM - t½, CLint) e->f g Data Analysis & SAR: Potency vs. Stability f->g g->a Iterate / Redesign h Lead Candidate Selection: Optimized Profile g->h Advance

Fig 3. The iterative cycle for developing metabolically stable drug candidates.

Section 5: Advancing to In Vivo Assessment

While in vitro assays are powerful predictive tools, the ultimate test of metabolic stability and efficacy is in a living system.[7][25] Promising candidates from the in vitro cascade should be advanced to preclinical in vivo studies, typically in rodent models.[30][[“]] These studies measure key pharmacokinetic parameters like clearance, volume of distribution, half-life, and oral bioavailability, providing the definitive validation of the design strategies employed.[[“]][32]

Conclusion

The successful design of metabolically stable serotonin receptor modulators is a multi-parameter optimization challenge that hinges on the tight integration of rational medicinal chemistry and a robust suite of in vitro assays. By proactively identifying and addressing metabolic liabilities while continuously monitoring on-target activity, research teams can significantly increase the probability of discovering drug candidates with the pharmacokinetic profiles necessary for clinical success. The protocols and strategies outlined in this guide provide a validated roadmap for navigating this complex but rewarding endeavor.

References

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  • Bonhaus, D. W., et al. (2005). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. Analytical Biochemistry, 347(2), 246-254. Retrieved from [Link]

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  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za higijenu rada i toksikologiju, 57(3), 327-341. Retrieved from [Link]

  • Kim, D. Y., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(10), 533-541. Retrieved from [Link]

  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]

  • Miniaturization of two high throughput metabolic stability assays in early drug discovery. (n.d.). Chalmers ODR. Retrieved from [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za higijenu rada i toksikologiju, 57(3), 327-341. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved from [Link]

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  • Castellani, S., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(6), 695. Retrieved from [Link]

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  • Donovan, M. H., & Tecott, L. H. (2013). Emerging Roles for Serotonin in Regulating Metabolism: New Implications for an Ancient Molecule. Endocrinology, 154(6), 1946-1954. Retrieved from [Link]

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Troubleshooting & Optimization

Preventing elimination side reactions in 4-fluoropiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Reactions (Dehydrofluorination) Document ID: TSC-FLUORO-04 Last Updated: 2025-05-15 Status: Active

Core Directive: The Mechanistic Battlefield

The synthesis of 4-fluoropiperidines from 4-hydroxypiperidines is a classic struggle between Nucleophilic Substitution (SN2) and Elimination (E2) .

When using traditional deoxofluorinating reagents (DAST, Deoxo-Fluor), the reagent activates the alcohol oxygen, converting it into a good leaving group. However, the byproduct of this activation is often HF or a fluoride anion that acts as a base.

In the piperidine ring system, the


-hydrogens (at C3 and C5) are often positioned anti-periplanar  to the activated leaving group, particularly if the leaving group adopts an axial orientation. This geometric alignment perfectly satisfies the requirement for E2 elimination, leading to the formation of the thermodynamic "alkene impurity" (1,2,3,6-tetrahydropyridine), which is often inseparable from the product by standard chromatography.
The Mechanism of Failure (DAST/Deoxo-Fluor)
  • Activation: Alcohol attacks Sulfur

    
     Alkoxy-aminosulfur difluoride intermediate.
    
  • Ionization: The C-O bond weakens.

  • Branch Point:

    • Path A (Desired SN2): Fluoride attacks C4 from the backside.

    • Path B (Undesired E2): Fluoride (or added base) abstracts the C3/C5 proton.

Reagent Selection Matrix

The choice of reagent is the single most critical factor in suppressing elimination.

ReagentElimination RiskThermal StabilityMechanism NoteRecommendation
DAST High (30-50%)Low (Explosive >90°C)Generates free HF; highly basic conditions promote E2.AVOID for secondary cyclic alcohols.
Deoxo-Fluor Moderate (20-40%)ModerateMore stable than DAST, but still generates HF in situ.Use only if XtalFluor is unavailable.
XtalFluor-E Low (<5%)High (Crystalline)Does not generate free HF. Requires exogenous fluoride (e.g., Et3N·3HF).PRIMARY RECOMMENDATION
PyFluor Very Low HighStable sulfonyl fluoride; requires DBU. Highly selective.Excellent alternative for late-stage functionalization.

Recommended Protocol: XtalFluor-E System

This protocol utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with triethylamine trihydrofluoride (Et3N[1][2]·3HF) . This system decouples the activation step from the nucleophilic attack, minimizing the concentration of basic species that trigger elimination.

Materials
  • Substrate:

    
    -Boc-4-hydroxypiperidine (1.0 equiv)
    
  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Et3N·3HF (2.0 equiv) or Et3N·2HF

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: 5% aqueous NaHCO3

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve

    
    -Boc-4-hydroxypiperidine (1.0 mmol) in anhydrous DCM (4 mL).
    
  • Promoter Addition: Cool the solution to -78 °C . Add Et3N·3HF (2.0 mmol) dropwise.

    • Note: The amine-HF complex acts as the fluoride source without being sufficiently basic to abstract protons.

  • Reagent Addition: Add solid XtalFluor-E (1.2 mmol) in one portion.

    • Technical Insight: Adding the solid at low temp prevents immediate exotherms.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm naturally to room temperature over 4–6 hours.

    • Monitoring: Check TLC/LCMS. If starting material persists, do NOT heat. Add 0.5 equiv more XtalFluor-E.

  • Quench: Cool to 0 °C. Slowly add 5% NaHCO3. Vigorous bubbling (CO2) will occur.

  • Workup: Extract with DCM (3x). Wash organics with brine.[3] Dry over Na2SO4.

Troubleshooting & FAQs

Q1: I am still seeing ~15% alkene impurity even with XtalFluor-E. Why?

Diagnosis: Your reaction medium may be too basic, or the temperature ramp was too fast. Fix:

  • Switch Promoter: Use Et3N·3HF instead of Et3N·2HF. The 3HF complex is more acidic and less likely to act as a base for elimination.

  • Solvent Switch: Change solvent from DCM to Toluene . Toluene is less polar; SN2 reactions are tighter in non-polar solvents, often favoring substitution over charge-separated elimination transition states.

Q2: Can I use DAST if I keep it at -78 °C?

Answer: You can, but it is risky. If you must use DAST:

  • Dilute the reaction significantly (0.05 M).

  • Add the DAST very slowly to the substrate (inverse addition).

  • Crucial: Use THF or Ether instead of DCM. While counter-intuitive for SN2, some reports suggest coordinating solvents can solvate the cationic intermediate, slightly protecting the

    
    -protons. However, XtalFluor-E remains superior.
    
Q3: My product is decomposing on the silica column.

Diagnosis: Fluorinated amines can be sensitive. The elimination product (enamine/alkene) might be degrading, or the product is acid-sensitive. Fix:

  • Pre-treat the silica gel with 1% Triethylamine in Hexanes.

  • Use neutral alumina instead of silica.

Q4: Does the N-protecting group matter?

Answer: Yes.

  • N-Boc: Bulky and electron-withdrawing. Generally stabilizes the chair conformation, but the "A-value" strain can sometimes push the leaving group axial (prone to elimination).

  • N-Benzyl (Bn): More flexible, but the basic nitrogen lone pair can participate in side reactions or coordinate the fluorinating agent. Stick to carbamates (Boc, Cbz) to deactivate the nitrogen nucleophilicity.

Visualizations

Diagram 1: The Mechanistic Decision Tree

Caption: Flowchart for selecting the correct fluorination strategy based on substrate sensitivity.

ReagentSelection Start Substrate: 4-Hydroxypiperidine Q1 Is the substrate Acid Sensitive? Start->Q1 Path_Acid Use PhenoFluor (Late Stage) Q1->Path_Acid Yes Path_Std Standard Deoxyfluorination Q1->Path_Std No Q2 Elimination Risk Assessment (Are beta-H accessible?) Path_Std->Q2 Choice_DAST DAST / Deoxo-Fluor Q2->Choice_DAST Traditional Route Choice_Xtal XtalFluor-E + Et3N.3HF Q2->Choice_Xtal Recommended Route Result_DAST High Elimination (E2) Free HF Generation Choice_DAST->Result_DAST Result_Xtal High Substitution (SN2) No Free HF Choice_Xtal->Result_Xtal

Diagram 2: Elimination vs. Substitution Pathway

Caption: Kinetic competition between Fluoride attack (SN2) and Proton abstraction (E2).

Mechanism Substrate Activated Alcohol-Reagent Complex TS_SN2 TS: Nucleophilic Attack (Backside) Substrate->TS_SN2 Low Temp Non-Basic F- TS_E2 TS: Beta-Proton Abstraction Substrate->TS_E2 Basic Conditions High Temp Product 4-Fluoropiperidine (Desired) TS_SN2->Product Alkene Tetrahydropyridine (Impurity) TS_E2->Alkene

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] The Journal of Organic Chemistry.

  • Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][2][5] Sigma-Aldrich Acta.

  • Middleton, W. J. (1975).[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry.

  • Nielsen, M. K., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides: PyFluor." Journal of the American Chemical Society.[6]

Sources

Troubleshooting Grignard addition to N-protected 4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Functionalization Support Center Ticket ID: GRIG-PIP-004 Status: Open Agent: Senior Application Scientist, Process Chemistry Division

Welcome to the Heterocycle Functionalization Help Desk

You are likely here because your addition of a Grignard reagent to N-protected 4-piperidone failed to yield the desired tertiary alcohol. Instead, you likely recovered a significant amount of starting material or observed a complex mixture of reduction byproducts.

This is a classic problem in heterocyclic chemistry. The 4-piperidone scaffold is deceptively simple; however, the basicity of Grignard reagents often outcompetes their nucleophilicity in this substrate, leading to enolization rather than addition.

Below is your technical guide to resolving this, structured by failure mode.

Part 1: Diagnostic & Troubleshooting

Issue A: "I recovered >80% Starting Material."

Diagnosis: Enolization. The


-protons of N-Boc-4-piperidone are acidic (

). Standard Grignard reagents (

) are strong bases. If the Grignard deprotonates the

-position, it forms a magnesium enolate. This enolate is stable until aqueous workup, at which point it protonates back to your starting ketone.

The Fix: The Imamoto Reagent (Organocerium) You must switch from a pure Grignard to an Organocerium species. Cerium(III) is highly oxophilic (Lewis acidic), which activates the ketone oxygen, while the organocerium species is less basic than the organomagnesium precursor.

  • Action: Add anhydrous

    
     to your reaction.
    
  • Mechanism:

    
    . The resulting 
    
    
    
    is more nucleophilic and less basic.
Issue B: "I see a large impurity (M-2 mass)."

Diagnosis:


-Hydride Reduction. 
If your Grignard reagent possesses 

-hydrogens (e.g., Isopropylmagnesium chloride), it can act as a reducing agent rather than a nucleophile. The steric bulk of the N-protecting group (Boc/Cbz) forces the Grignard into a transition state favorable for hydride transfer.

The Fix:

  • Switch Reagents: If possible, use a Grignard without

    
    -hydrogens (e.g., Methyl, Phenyl).
    
  • Use Enolization Suppression: The Organocerium method (Issue A) also suppresses reduction by altering the transition state geometry.

Issue C: "My Grignard crashed out / formed a sludge."

Diagnosis: Aggregation. Piperidones are Lewis bases and can coordinate with Magnesium, altering solubility. Furthermore, in non-polar solvents like Et2O, Grignard reagents form polymeric aggregates that reduce reactivity.

The Fix: Knochel's "Turbo" Additive Add Lithium Chloride (


).[1]
  • Action: Use

    
     as solvent and add 1.0 equiv of anhydrous 
    
    
    
    .
  • Logic:

    
     breaks up the polymeric Grignard aggregates, forming monomeric, highly reactive species (e.g., 
    
    
    
    ).

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired addition, the fatal enolization, and the reduction pathway.

GrignardPathways Start N-Boc-4-Piperidone + R-MgBr Path_Enol Path A: Enolization (Thermodynamic Sink) Start->Path_Enol High Basicity Steric Hindrance Path_Red Path B: Reduction (Hydride Transfer) Start->Path_Red Beta-Hydrogens present (e.g., iPrMgBr) Path_Add Path C: Nucleophilic Addition (Desired) Start->Path_Add Low Temp CeCl3 Activation Enolate Magnesium Enolate (Stable Intermediate) Path_Enol->Enolate Aqueous Workup Alcohol Secondary Alcohol (Impurity) Path_Red->Alcohol Target Tertiary Alcohol (Target Product) Path_Add->Target Recovered Recovered Starting Material Enolate->Recovered Aqueous Workup

Caption: Kinetic competition in 4-piperidone functionalization. Path A (Enolization) is the dominant failure mode without Lewis Acid activation.

Part 3: The "Gold Standard" Protocol

Method: Imamoto-Type Organocerium Addition.[2][3] Critical Warning: The success of this protocol depends entirely on the dryness of the


. Commercial 

will destroy your Grignard if not dried correctly.
Step 1: Preparation of Anhydrous Cerium(III) Chloride

Do not skip the temperature ramp. Heating too fast creates a "crust" that traps water, or hydrolyzes the salt to


 (which is inactive).
  • Place

    
     (1.5 equiv relative to ketone) in a Schlenk flask with a stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Phase 1: Heat to 90°C for 2 hours. (Removes loosely bound water).

  • Phase 2: Increase heat to 140-150°C for 2 hours. (Removes coordinated water).

    • Visual Check: The solid should turn from a chunky crystal to a fine, white, free-flowing powder.

  • Cool to Room Temperature (RT) under Argon/Nitrogen.

Step 2: Organocerium Formation
  • Add anhydrous THF to the dried

    
     powder.[4] Stir vigorously at RT for 2 hours.
    
    • Note: This forms a white suspension. It does not dissolve completely.

  • Cool the slurry to -78°C .

  • Add the Grignard reagent (1.2 - 1.5 equiv) dropwise.

  • Stir at -78°C for 1 hour. The "Imamoto Reagent" is now formed.

Step 3: Substrate Addition
  • Dissolve N-Boc-4-piperidone (1.0 equiv) in minimum anhydrous THF.

  • Add the ketone solution dropwise to the Organocerium mixture at -78°C .

  • Crucial: Stir at -78°C for 2 hours. Do not warm up yet.

    • Why? N-Boc groups are stable at -78°C. If you warm to 0°C or RT with excess Grignard present, you risk attacking the carbamate (Boc) carbonyl.

  • Quench cold with saturated aqueous

    
    .
    

Part 4: Data & Solvent Selection

Table 1: Solvent & Additive Effects on Yield

Solvent SystemAdditivePrimary OutcomeMechanism Note
Diethyl Ether NoneLow Yield / SM RecoveryHigh enolization; poor solubility of aggregates.
THF NoneModerate YieldBetter solubility; basicity still high.
THF LiCl (Knochel) Improved ReactivityBreaks aggregates; increases effective concentration.
THF CeCl3 (Imamoto) High Yield (>85%) Suppresses basicity; activates carbonyl.
THF LaCl3 · 2LiCl High YieldSoluble lanthanide salt; excellent for very hindered bases.

Part 5: Workflow Visualization

The following diagram details the critical drying path for the Cerium reagent, which is the most common point of failure.

CeriumWorkflow Start Start: CeCl3·7H2O (Commercial Heptahydrate) Step1 Vacuum (<0.5 mmHg) Heat to 90°C (2 hrs) Start->Step1 Step2 Increase Heat to 150°C (2 hrs, High Vac) Step1->Step2 Check Visual Check: Is it a fine white powder? Step2->Check Fail Result: Hydrolysis to CeOCl (Inactive Catalyst) Check->Fail Yellow/Clumpy Success Result: Anhydrous CeCl3 (Active) Check->Success White/Free-flowing Next Suspend in THF Add Grignard at -78°C Success->Next

Caption: The critical drying protocol for Cerium(III) Chloride. Failure to achieve the "White Powder" state results in reaction failure.

References

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium (III) Reagents." Journal of the American Chemical Society.

  • Krasovskiy, A., & Knochel, P. (2004).[5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Conlon, D. A., et al. (1989). "The preparation of 4-substituted-4-piperidinols via the addition of organometallic reagents to 4-piperidone derivatives." The Journal of Organic Chemistry.

  • Dimitrov, V., & Kostova, K. (1998). "Anhydrous Cerium(III) Chloride — Effect of the Drying Conditions on Its Activity in the Reaction of Ketones with Organolithium Reagents." Tetrahedron Letters.

Sources

Technical Support Center: Optimal Storage and Handling of Fluorinated Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated piperidine salts. This guide is designed to provide you with in-depth technical information and actionable troubleshooting advice to ensure the stability and integrity of these critical compounds throughout your research and development workflows. As Senior Application Scientists, we understand that the unique properties of fluorinated molecules require specific handling and storage protocols to prevent degradation and ensure experimental reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions we receive regarding the storage and stability of fluorinated piperidine salts.

Q1: What are the primary factors that can cause the degradation of fluorinated piperidine salts?

The degradation of fluorinated piperidine salts is primarily influenced by four key factors: temperature, moisture, light, and pH.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.[1] Many fluorinated compounds, especially volatile ones, are best stored at cool to cold temperatures to minimize degradation and evaporation.[2]

  • Moisture: Fluorinated piperidine salts can be hygroscopic. Absorbed moisture can lead to hydrolysis or other unwanted chemical reactions, compromising the compound's purity and effectiveness.[1]

  • Light: Exposure to direct sunlight or UV light can induce photochemical reactions in some fluorinated compounds, altering their chemical structure and properties.[2]

  • pH: The stability of piperidine salts is highly dependent on pH. As basic compounds, they exist in their more stable cationic form at lower pH.[3] Inappropriate pH conditions during storage or in experimental solutions can lead to instability.

Q2: What are the ideal storage temperatures for different types of fluorinated piperidine salts?

The optimal storage temperature can vary depending on the specific compound's properties. However, general guidelines are as follows:

Compound TypeRecommended Storage TemperatureRationale
General Fluorinated Piperidine Salts2-8°CThis temperature range is often recommended to maintain long-term stability and prevent unwanted reactions.[1]
Volatile Fluoroalkane Derivatives-10°C to 0°CColder temperatures reduce the risk of evaporation and minimize fire hazards for flammable compounds.[2]
Room Temperature Stable Salts20-25°C (in a protected environment)Some salts are stable at room temperature, but they must be protected from moisture and incompatible chemicals.[2]

Always consult the manufacturer's specific storage instructions on the product label or Safety Data Sheet (SDS) for the most accurate information.[1]

Q3: How does the position of the fluorine atom on the piperidine ring affect its stability?

The position of the fluorine atom can significantly influence the molecule's conformational preferences and electronic properties, which in turn affects its stability. For instance, the axial orientation of a fluorine atom in a protonated piperidinium salt can be stabilized by a favorable dipole interaction between the C-F bond and the N+-H bond.[4] This conformational locking can enhance metabolic stability.[5][6] However, certain substitution patterns can also introduce instability. For example, a fluorine atom at the δ-position of an N-butyl group can lead to intramolecular cyclization and degradation.[7]

Q4: Are there any specific materials that should be used for storing fluorinated piperidine salts?

Yes, the choice of container material is crucial.

  • Recommended: Tightly sealed glass containers are generally a good choice.[2] For highly reactive or volatile compounds, Teflon-lined containers or special alloy containers can prevent leakage and reaction with the container walls.[2]

  • To Avoid: Avoid materials that may be reactive with the specific salt or allow moisture ingress. Always ensure containers are securely sealed.[3]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of fluorinated piperidine salts in experimental settings.

Problem 1: I'm observing unexpected peaks in my analytical results (e.g., HPLC, GC-MS), suggesting my compound has degraded.

Possible Causes & Solutions:

  • Cause A: Improper Storage. Your compound may have been exposed to heat, light, or moisture.

    • Solution: Immediately review your storage conditions against the recommended guidelines. If the compound was stored improperly, it is best to use a fresh, unopened vial for your next experiment to ensure the integrity of your results. For future prevention, implement a strict storage protocol based on the recommendations in the table above and the product's SDS.[1]

  • Cause B: Instability in Solution. The solvent or pH of your experimental solution may be causing degradation.

    • Solution: Investigate the stability of your fluorinated piperidine salt in the specific solvent system and at the pH of your experiment. Some fluorinated compounds can be unstable in aqueous solutions, especially under mild biophysical assay conditions.[7] Consider performing a time-course stability study in your experimental buffer by analyzing aliquots at different time points using a suitable analytical method like HPLC or LC-MS.

  • Cause C: Intrinsic Molecular Instability. Certain structural motifs can lead to inherent instability.

    • Solution: As noted, δ-monofluorinated N-butylpiperidine derivatives can undergo intramolecular cyclization.[7] If you are working with such a compound, be aware of this potential degradation pathway. An adjacent fluorine at the γ-position can slow this reaction.[7]

Workflow for Investigating Degradation:

Caption: Troubleshooting workflow for unexpected compound degradation.

Problem 2: My reaction yield is lower than expected, or the compound's biological activity has decreased.

Possible Causes & Solutions:

  • Cause A: Loss of Compound Purity due to Degradation. This is a common consequence of improper storage.

    • Solution: Verify the purity of your starting material using an appropriate analytical technique such as HPLC with a UV detector, or GC-MS for volatile compounds.[8] If the purity is lower than expected, obtain a fresh sample. Always clearly label containers with the compound name, purity, and storage date to track usage and potential degradation over time.[2]

  • Cause B: Inaccurate Quantification. If the compound has absorbed moisture, the actual amount of active compound will be less than the weighed amount.

    • Solution: Store fluorinated piperidine salts in a desiccator to prevent moisture absorption.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold compound.

  • Cause C: Reactivity with Incompatible Materials. The compound may be reacting with other chemicals in the storage area or during the experiment.

    • Solution: Store fluorinated piperidine salts away from strong oxidizing agents and acids.[2] Always consult the SDS for a comprehensive list of incompatible materials.[9]

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of a fluorinated piperidine salt.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh a small amount of a reference standard and your sample into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Phenomenex C18).[10]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is often a good starting point.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at a wavelength where the compound has significant absorbance.[8]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The purity can be estimated by the relative peak area of the main compound.

III. Best Practices for Handling and Storage

To ensure the long-term stability of your fluorinated piperidine salts, adhere to the following best practices:

  • Always Read the Label and SDS: The manufacturer provides specific storage and handling instructions that should be followed diligently.[1]

  • Maintain a Dry Environment: Use desiccants in storage containers to absorb moisture.[1]

  • Protect from Light: Store compounds in amber vials or in a dark location to prevent photochemical degradation.[2]

  • Use Proper Containers: Ensure containers are made of non-reactive materials and are tightly sealed.[1][2]

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Clear Labeling and Inventory: Maintain a detailed inventory of all stored compounds, including storage dates and expiration dates.[2]

  • Safety First: Always handle these compounds in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]

By implementing these storage and handling protocols, you can significantly reduce the risk of degradation, ensuring the quality and reliability of your fluorinated piperidine salts for successful experimental outcomes.

References

  • Dumele, O., et al. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. PubMed. Available at: [Link]

  • Protheragen (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Blog. Available at: [Link]

  • BTC (2025). What are the storage stability of Piperidine Series compounds over time?. Blog. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Biosynce (2025). What are the detection methods for piperidine?. Blog. Available at: [Link]

  • Jensen, M. K. G., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Penta chemicals (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • PubMed (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine. As a fluorinated heterocyclic compound, this substance requires specialized handling to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each critical step.

Core Principles and Hazard Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine may not be readily available, its structure—containing a piperidine ring and a fluorine substituent—allows for an expert extrapolation of its hazard profile based on analogous compounds.

The piperidine moiety suggests potential for toxicity and corrosivity, while the fluorine atom places it firmly in the category of halogenated organic compounds, which have unique disposal requirements[1][2][3]. Exposure to piperidine derivatives can lead to adverse health effects, including irritation to the skin, eyes, and respiratory system[4][5][6].

The Cardinal Rule of Disposal: Under no circumstances should 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine or its solutions be disposed of down the sanitary sewer[7][8][9]. This is strictly prohibited as it can lead to the contamination of waterways and potentially hazardous reactions within the drainage system[8]. All waste containing this compound must be collected, segregated, and managed as hazardous chemical waste[10].

Potential Hazard ClassRationale based on Structural Analogs (Piperidine & Fluorinated Organics)Primary Safety Concern
Halogenated Organic Compound The presence of a carbon-fluorine bond.Formation of toxic byproducts (e.g., hydrogen fluoride) upon improper incineration[11].
Acute Toxicity (Oral, Dermal) Piperidine and its derivatives are known to be toxic if swallowed or in contact with skin[2][12].Risk of systemic injury or poisoning upon accidental exposure.
Corrosivity / Irritation Many piperidines cause severe skin burns and eye damage[3][12][13].Potential for serious chemical burns to skin and eyes upon contact.
Flammability Piperidine itself is a highly flammable liquid[1][2]. While the subject compound's flashpoint is uncharacterized, flammability should be assumed.Fire and explosion hazard, especially when stored near ignition sources[14][15].

Critical Waste Segregation Protocol

The single most important step in the disposal of this compound is segregation . Fluorinated organic wastes must not be mixed with non-halogenated organic wastes[11]. The rationale is rooted in the chemistry of thermal disposal; standard incineration of mixed non-halogenated waste is often a recovery process for fuel. The presence of fluorine will lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas, which can damage equipment and poses a severe environmental and health risk[11][16].

Decision Workflow for Waste Segregation

The following diagram outlines the decision-making process for correctly segregating waste generated from work involving 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine.

WasteSegregation cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Waste Container Start Waste Generated Containing 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine Solid Residual Solid Compound (e.g., weighing paper, contaminated spatula) Start->Solid Is it a solid? Liquid Liquid Waste (e.g., reaction mixtures, solutions, LCMS vials, rinseate) Start->Liquid Is it a liquid? Contaminated Contaminated Labware & PPE (e.g., gloves, pipette tips, glassware) Start->Contaminated Is it contaminated material? HalogenatedSolid "HALOGENATED ORGANIC SOLID WASTE" (Clearly Labeled Container) Solid->HalogenatedSolid HalogenatedLiquid "HALOGENATED ORGANIC LIQUID WASTE" (Clearly Labeled, Compatible Solvent Bottle) Liquid->HalogenatedLiquid ContaminatedContainer "SOLID HAZARDOUS WASTE" (Double-bagged or in a sealed container) Contaminated->ContaminatedContainer DisposalService Arrange Pickup by Licensed Hazardous Waste Service HalogenatedSolid->DisposalService HalogenatedLiquid->DisposalService ContaminatedContainer->DisposalService

Caption: Waste Segregation Flowchart.

Step-by-Step Disposal Procedure

Follow this protocol rigorously to ensure safe handling and compliant disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Safety Goggles: Chemical splash goggles are mandatory[13].

  • Chemical-Resistant Gloves: Use nitrile or other appropriate gloves. Always inspect them for tears or holes before use[14].

  • Laboratory Coat: A full-length lab coat must be worn and kept fastened.

All handling of the waste should be performed within a certified chemical fume hood to minimize inhalation exposure[14][17].

Step 2: Prepare the Hazardous Waste Container

The integrity of your waste container is critical to preventing leaks and ensuring safety.

  • Compatibility: Use a chemically compatible and sealable container. For liquid waste, this is typically a clean, empty solvent bottle made of glass or polyethylene[18][19].

  • Condition: The container must be in good condition, free from cracks or damage, with a secure, leak-proof cap[19].

  • Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department[10]. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine" and any solvents present.

    • The associated hazards (e.g., "Toxic," "Halogenated")[8].

Step 3: Transfer of Waste
  • Pure Compound/Solids: For residual solids, scrape them into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula.

  • Liquid Solutions: Carefully pour liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.

  • Rinsate: When rinsing glassware that contained the compound, the initial rinsate (from the first one or two rinses) is considered hazardous and must be collected in the halogenated liquid waste container[7].

  • Contaminated Materials: Items like gloves, weighing paper, and pipette tips that are contaminated should be double-bagged or placed in a sealed, labeled container for solid hazardous waste[9].

Step 4: Container Storage
  • Sealing: Keep the waste container securely capped at all times, except when adding waste[1].

  • Location: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area within your laboratory[18]. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents[1][4].

Step 5: Arrange for Professional Disposal

Never attempt to dispose of this chemical waste yourself.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your EHS or Research Safety department[10][20].

  • Licensed Vendor: Your institution will use a certified hazardous waste disposal company that has the capability to handle and incinerate halogenated organic compounds in a compliant manner[18][19]. High-temperature incineration is a promising method for the permanent elimination of fluorinated compounds, but it must be managed properly to prevent the release of harmful byproducts[16][21].

Emergency Procedures for Spills

Accidental spills must be treated as hazardous waste events.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite)[12]. Do not use combustible materials like paper towels on a large spill.

  • Cleanup: Wearing full PPE, carefully clean up the spill. All materials used for cleanup, including the absorbent, contaminated gloves, and any other items, must be collected and disposed of as halogenated hazardous waste[7].

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.

By adhering to these scientifically grounded procedures, you contribute to a safe research environment and ensure that complex chemical entities like 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine are managed responsibly from discovery through disposal.

References

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess.

  • Chemical Safety . Department of Chemistry.

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide . Benchchem.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System.

  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide . Benchchem.

  • Safety Data Sheet PIPERIDINE . ChemSupply Australia.

  • Chemical Waste Storage and Disposal . Lab Safety Officers - Notre Dame Sites.

  • Guidelines for Disposing of PFAs . MCF Environmental Services.

  • Safety Data Sheet: Piperidine . Carl ROTH.

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA.

  • Piperidine - SAFETY DATA SHEET . Penta chemicals.

  • Safety Data Sheet: 1,4'-Bipiperidine . Fisher Scientific.

  • 4-Fluoropiperidine . PubChem - NIH.

  • 4-Piperidinopiperidine . Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Procedure for disposing of hazardous waste . MIT.

  • SAFETY DATA SHEET: N-BOC-4-piperidinemethanol . Fisher Scientific.

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready.

  • Safety Data Sheet . Aaron Chemistry & UnaveraChemLab.

  • SAFETY DATA SHEET: 4,4'-Dimethoxybenzophenone . TCI Chemicals.

  • SAFETY DATA SHEET . FUJIFILM Wako Chemicals.

  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE . ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.